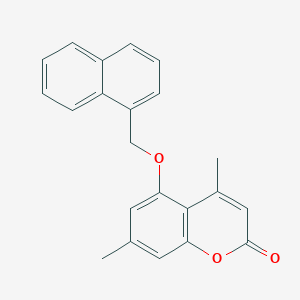![molecular formula C20H23NO3 B5764935 methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate](/img/structure/B5764935.png)
methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate, also known as MTTA, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. MTTA is a member of the class of compounds known as benzamides, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. These pathways play a critical role in the regulation of inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antioxidant properties, which may be attributed to its ability to scavenge reactive oxygen species. In addition, this compound has been shown to inhibit the proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate is its low toxicity, which makes it a promising candidate for the development of novel therapeutics. However, this compound has some limitations for lab experiments. For example, this compound is not very soluble in water, which can make it difficult to use in certain assays. In addition, this compound can be sensitive to light and air, which can affect its stability over time.
Orientations Futures
There are several future directions for research on methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate. One potential area of research is the development of novel formulations of this compound that can improve its solubility and stability. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in animal models and clinical trials.
Méthodes De Synthèse
Methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-tert-butylbenzoyl chloride with 4-aminophenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to form this compound. The purity of this compound can be further improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Methyl {4-[(4-tert-butylbenzoyl)amino]phenyl}acetate has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These properties make this compound a promising candidate for the development of novel therapeutics.
Propriétés
IUPAC Name |
methyl 2-[4-[(4-tert-butylbenzoyl)amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)16-9-7-15(8-10-16)19(23)21-17-11-5-14(6-12-17)13-18(22)24-4/h5-12H,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUAKKZKRHUCGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)

![2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)



![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5764907.png)


![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)

